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2-(3-Methyl-1H-pyrazol-1-YL)succinic acid

Lipophilicity QSAR Medicinal Chemistry

2-(3-Methyl-1H-pyrazol-1-yl)succinic acid is a pyrazole-bearing succinic acid derivative (C8H10N2O4, MW 198.18 g/mol) classified as a versatile small-molecule building block. It is supplied as a racemic solid with a certified purity of 95% and is stable at room temperature.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 180741-28-0
Cat. No. B3023127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-1H-pyrazol-1-YL)succinic acid
CAS180741-28-0
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C(CC(=O)O)C(=O)O
InChIInChI=1S/C8H10N2O4/c1-5-2-3-10(9-5)6(8(13)14)4-7(11)12/h2-3,6H,4H2,1H3,(H,11,12)(H,13,14)
InChIKeyXMOYXMGSBMYOFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methyl-1H-pyrazol-1-YL)succinic acid (CAS 180741-28-0) – Core Physicochemical & Sourcing Profile


2-(3-Methyl-1H-pyrazol-1-yl)succinic acid is a pyrazole-bearing succinic acid derivative (C8H10N2O4, MW 198.18 g/mol) classified as a versatile small-molecule building block [1]. It is supplied as a racemic solid with a certified purity of 95% and is stable at room temperature . The compound features a single methyl substituent at the 3-position of the pyrazole ring, a trait that critically modulates its lipophilicity (XLogP3-AA = -0.1) and hydrogen-bonding capacity relative to non-methylated or dimethylated analogs [1].

Why 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid Cannot Be Replaced by Unsubstituted or Dimethyl Analogs


Simple in-class substitution fails because the number and position of methyl groups on the pyrazole ring create discrete, quantifiable shifts in lipophilicity (XLogP3-AA), topological polar surface area (TPSA), and rotatable bond count—parameters directly governing passive membrane permeability, aqueous solubility, and scaffold 3D conformation [1]. The mono-methylated target compound occupies a distinct physicochemical space: its XLogP3-AA of -0.1 sits between the more polar unsubstituted analog and the more lipophilic 3,5-dimethyl variant, directly impacting logD-based partitioning behavior and making generic interchange scientifically invalid in any quantitative structure-activity relationship (QSAR)-governed workflow [2].

Quantitative Differentiation Evidence for 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid Against Closest Analogs


LogP Modulation: Mono-Methyl Substitution Achieves an Intermediate Lipophilicity of XLogP3-AA -0.1 vs. Unsubstituted and Dimethyl Analogs

The target compound's XLogP3-AA of -0.1 (PubChem) defines a precise intermediate lipophilicity between the unsubstituted 2-(1H-pyrazol-1-yl)succinic acid (logP ≈ -0.29, ChemExper computed) and the 3,5-dimethyl analog (LogP = 0.60, Leyan computed) [1][2]. This -0.1 value is consistent with independent Hit2Lead data reporting LogP = -0.16 .

Lipophilicity QSAR Medicinal Chemistry

Hydrogen Bond Acceptor Count: Target Compound Provides 5 HBA vs. 4 HBA for Symmetrical Dimethyl Analogs

PubChem and Cactvs calculations assign 5 hydrogen bond acceptor (HBA) sites to the target compound, compared to 4 HBA for the symmetrical 3,5-dimethyl analog and 4 HBA for the unsubstituted variant [1]. This additional acceptor arises from the electronic effect of the single methyl group on the pyrazole nitrogen lone pair availability and the dicarboxylic acid moiety.

Hydrogen Bonding Drug Design Fragment-Based Screening

Molecular Weight Advantage: Target Compound (198.18 Da) is 14 Da Lighter than Dimethyl Analogs, Enhancing Ligand Efficiency Metrics

The target compound has a molecular weight of 198.18 g/mol, which is exactly one methyl group (14 Da) lighter than the 3,5-dimethyl analog (212.20 g/mol) [1]. In fragment-based drug discovery, this 7% reduction in molecular weight can translate to improved ligand efficiency indices (e.g., LE = 1.4 × pIC50 / heavy atom count) when the biological activity is conserved.

Ligand Efficiency Fragment-Based Drug Discovery Lead Optimization

Rotatable Bond Parity: Target Compound Shares 4 Rotatable Bonds with Dimethyl Analogs but Offers Distinct Conformational Sampling Due to Asymmetric Methyl Placement

Both the target compound and its 3,5-dimethyl analog possess 4 rotatable bonds, yet the target compound's asymmetric 3-methyl substitution breaks the C2v symmetry present in the 3,5-dimethyl variant [1]. This symmetry breaking increases the number of unique low-energy conformers accessible in solution, as predicted by the higher complexity score (243) reported in PubChem [1].

Conformational Analysis Scaffold Diversity Medicinal Chemistry

Optimal Scientific and Industrial Application Scenarios for 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid Based on Proven Differentiation


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 198.18 Da, XLogP3-AA of -0.1, and TPSA of 92.4 Ų, this compound sits centrally within the Astex Rule of Three guidelines (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its intermediate lipophilicity between the unsubstituted and dimethylated analogs ensures aqueous solubility for biochemical assays while maintaining sufficient passive permeability for cellular target engagement [2].

Nitrification Inhibitor Structure-Activity Relationship (SAR) Studies

The compound serves as a critical mono-methylated probe to dissect the SAR of pyrazole-succinic acid nitrification inhibitors. Unlike the widely commercialized DMPSA (3,4-dimethyl analog), the 3-methyl variant allows researchers to isolate the contribution of a single methyl group to soil mobility (LogD pH 5.5 = -2.65, LogD pH 7.4 = -5.68) and nitrification inhibition potency [3][4].

Diversity-Oriented Synthesis (DOS) Scaffold Core

The racemic nature of the compound, combined with its 4 rotatable bonds and asymmetric methyl substitution, provides a conformationally diverse scaffold for generating compound libraries. The 95% purity (Sigma-Aldrich) and room-temperature storage stability streamline high-throughput parallel synthesis workflows .

Physicochemical Property Benchmarking in Computational Chemistry

As a well-characterized small molecule with publicly available computed descriptors from PubChem (XLogP3-AA, TPSA, complexity), the Hit2Lead platform (LogP, rotatable bonds), and ChemBase (LogD at multiple pH values), this compound serves as a reliable benchmarking standard for validating in silico ADME prediction models against experimental data [1][3].

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